Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate

Stereoselective synthesis Chiral building blocks Medicinal chemistry

Researchers face failed routes when substituting cis-isomers or demethyl analogs of cyclobutyl carbamates. CAS 1033718-20-5 delivers the required trans stereochemistry and single hydrogen bond donor (XLogP3 1.0) for membrane permeability. • **Synthetic Utility:** Direct 74% yield conversion to 3-iodocyclobutyl scaffold for cross-coupling. • **Program Economics:** Lower cost/gram than cis-isomer (CAS 1033718-10-3) for scale-up. • **PROTAC Design:** Rigid 3D scaffold for precise bifunctional molecule spatial control.

Molecular Formula C10H19NO3
Molecular Weight 201.26
CAS No. 1033718-20-5
Cat. No. B3021916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate
CAS1033718-20-5
Molecular FormulaC10H19NO3
Molecular Weight201.26
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CC(C1)O
InChIInChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11(4)7-5-8(12)6-7/h7-8,12H,5-6H2,1-4H3
InChIKeyAWAUKBRXWGIKJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate Overview


tert-Butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate (CAS 1033718-20-5) is a specialized carbamate derivative featuring a trans-configured 3-hydroxycyclobutyl group, an N-methyl moiety, and a tert-butyloxycarbonyl (Boc) protecting group. This compound (molecular formula C10H19NO3, molecular weight 201.26 g/mol) [1] is valued for its structural rigidity imparted by the trans-cyclobutyl ring and functional versatility from both the hydroxyl and Boc-protected methylamine functionalities [2]. The trans stereochemistry and the presence of a single hydrogen bond donor distinguish it within its class [3]. Primarily utilized as a protected amine building block, it enables the controlled, stepwise construction of complex molecules in medicinal chemistry and organic synthesis .

Stereochemistry Trans-cyclobutyl core for rigid scaffold design
Protecting Group Boc-protected N-methylamine for stepwise synthesis
Physicochemical Attribute Single H-bond donor controls interaction profile

Why Generic Substitution Fails


While numerous cyclobutyl carbamates are commercially available, they are not interchangeable. Substitution with the cis-stereoisomer, the de-methyl analog, or regioisomers like the 1-(hydroxymethyl)cyclobutyl variant risks complete failure of a synthetic route or a change in a drug candidate's biological profile. These analogs differ in key properties: the number of hydrogen bond donors [1], the spatial orientation of the hydroxyl group (which dictates reactivity in esterification and etherification reactions) , and the presence or absence of the N-methyl group, which critically affects lipophilicity and metabolic stability [2]. The specific combination of functional groups in CAS 1033718-20-5—a trans-3-hydroxy, a Boc-protected N-methylamine, and a cyclobutyl scaffold—provides a unique, quantitative profile that cannot be replicated by mixing other building blocks. This section provides the necessary evidence to justify the specific selection of CAS 1033718-20-5 over its closest analogs for precise scientific applications.

Cis isomer produces different diastereomer, altering downstream conformation and biological activity.

De-methyl analog may shift lipophilicity and metabolic stability profile due to missing N-methyl group.

Regioisomeric 1-(hydroxymethyl)cyclobutyl variant introduces a second H-bond donor, modifying solubility and binding.

Quantitative Procurement Guide


Trans vs. Cis Stereochemistry Utility

The trans stereoisomer (CAS 1033718-20-5) is specifically required for certain derivatizations, as demonstrated by a 74% yield in the conversion to tert-butyl (3-iodocyclobutyl)(methyl)carbamate using imidazole, iodine, and triphenylphosphine in toluene [1]. This reaction, which proceeds with retention of stereochemistry, is critical for introducing the iodocyclobutyl moiety as a versatile handle for further transformations (e.g., cross-couplings). In contrast, attempts to use the cis isomer (CAS 1033718-10-3) would lead to a different diastereomer, altering downstream molecular conformation and biological activity. The trans configuration offers a different spatial presentation of the hydroxyl group, which can be crucial for target binding in medicinal chemistry .

Trans vs. Cis Utility
Head-to-head
Target: 74% isolated yield for 3-iodocyclobutyl derivative (retention of stereochemistry)
Comparator: cis isomer would yield different diastereomer
Validates trans-specific derivatization path
Imidazole, I2, PPh3, toluene; yield difference quantifies synthetic advantage
Stereoselective synthesis Chiral building blocks Medicinal chemistry

Hydrogen Bond Donor Capacity

CAS 1033718-20-5 possesses exactly one hydrogen bond donor (HBD), compared to two HBDs in analogs like tert-butyl N-[1-(hydroxymethyl)cyclobutyl]-N-methylcarbamate [1]. This difference in HBD count directly impacts aqueous solubility, permeability, and the compound's ability to engage in specific hydrogen-bonding networks with biological targets . The single HBD (from the hydroxyl group) allows for a more predictable and controlled interaction profile, whereas a second HBD (e.g., from a primary amine) can introduce unwanted off-target interactions or alter pharmacokinetic properties like oral bioavailability .

H-Bond Donor Count
Cross-study
Target: 1 HBD
Comparator analog: 2 HBD (1-(hydroxymethyl)cyclobutyl variant)
Single donor supports predictable solubility/permeability
Computed property; difference of 1 HBD impacts drug-like profile
Physicochemical property Solubility Target binding

N-Methylation: Lipophilicity & Stability

The N-methyl group in CAS 1033718-20-5 is a key structural feature that differentiates it from non-methylated analogs like tert-butyl N-(trans-3-hydroxycyclobutyl)carbamate (CAS 389890-42-0). N-methylation generally increases lipophilicity (calculated LogP for CAS 1033718-20-5 is 1 [1]) and can enhance metabolic stability by blocking a potential site of N-dealkylation or conjugation . While a direct, head-to-head comparison of metabolic stability is not available in public literature for this exact pair, class-level inference strongly suggests that the N-methyl analog will exhibit improved metabolic stability in vitro and in vivo [2]. This is a crucial consideration in drug discovery, where N-methylation is a common strategy to improve pharmacokinetic properties.

N-Methyl Lipophilicity
Class-level inference
Target XLogP3 = 1; de-methyl analog expected lower lipophilicity
Reported lipophilicity context for metabolic stability
Class-level N-methylation effect; direct pair stability data not available
ADME Drug design Lipophilicity

Purity and Price Comparison

For procurement decisions, the available purity grades and pricing for CAS 1033718-20-5 from reputable vendors are key differentiators. The compound is routinely offered at purities of 95% , 95+% , and 97% . A comparative analysis of vendor pricing for the trans-isomer (CAS 1033718-20-5) versus the cis-isomer (CAS 1033718-10-3) shows that the cis-isomer can be significantly more expensive; for example, one vendor lists 500 mg of the cis-isomer for approximately $1,020 , while the trans-isomer is generally available at a lower cost per gram . This price difference is not correlated with a difference in minimum purity (both are available at 97% ), making the trans-isomer a more cost-effective option for projects where the trans stereochemistry is required.

Procurement Cost
Data to verify
Trans isomer approx. $300–400/g; cis isomer ~$1,020/500mg (97% purity)
Reported procurement cost context
Vendor pricing data; verify with current quotes
Procurement Purity Cost-effectiveness

Key Application Scenarios


Stereoselective Iodocyclobutyl Synthesis

Researchers requiring a trans-configured 3-iodocyclobutyl scaffold for cross-coupling reactions should specifically procure CAS 1033718-20-5. The 74% yield for its direct conversion to tert-butyl (3-iodocyclobutyl)(methyl)carbamate [1] provides a reliable and efficient synthetic route, confirming its suitability as a precursor for more complex molecules where stereochemistry is crucial.

Tuning Physicochemical & ADME Properties

In drug discovery programs, CAS 1033718-20-5 is the preferred building block when a compound with precisely one hydrogen bond donor and a calculated XLogP3 of 1 [2] is desired. These specific physicochemical properties can be leveraged to improve membrane permeability and metabolic stability compared to analogs with different HBD counts or lower lipophilicity .

Cost-Effective Scale-Up

For projects scaling up the synthesis of molecules requiring the trans-3-hydroxycyclobutyl N-methylcarbamate motif, CAS 1033718-20-5 offers a more economical choice. The significantly lower cost per gram compared to the cis isomer (CAS 1033718-10-3) makes it the financially prudent option for larger-scale syntheses, without sacrificing the required stereochemical integrity or purity.

Protein Degrader Building Blocks

The compound is categorized by some vendors as a 'Protein Degrader Building Block' [3]. Its trans-cyclobutyl core provides a rigid, three-dimensional scaffold ideal for designing bifunctional molecules (e.g., PROTACs) where precise spatial orientation of ligands is paramount for inducing target protein degradation.

Application
Selection Property
Validation Focus
Stereoselective iodocyclobutyl synthesis
Trans-configured hydroxycyclobutyl reactivity
Stereoretention in derivatization pathways
Physicochemical / ADME tuning
Single HBD and N-methyl lipophilicity range
Permeability and metabolic stability context
Scale-up procurement
Trans isomer procurement economics
Cost-per-gram at required purity grade
Protein degrader building blocks
Rigid trans-cyclobutyl core for bifunctional design
Spatial orientation of ligands in PROTAC design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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